molecular formula C42H30N6O12 B1671955 Inositol nicotinate CAS No. 6556-11-2

Inositol nicotinate

Número de catálogo: B1671955
Número CAS: 6556-11-2
Peso molecular: 810.7 g/mol
Clave InChI: MFZCIDXOLLEMOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Comúnmente se le conoce como "niacina sin rubor" debido a su capacidad para proporcionar niacina sin causar el efecto de rubor que normalmente se asocia con el ácido nicotínico . Este compuesto se utiliza ampliamente en suplementos dietéticos como fuente de niacina y tiene diversas aplicaciones terapéuticas, particularmente en la salud cardiovascular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El inositol niacinato se sintetiza mediante la esterificación del inositol con ácido nicotínico. La reacción implica el uso de un catalizador ácido para facilitar la formación del enlace éster entre los grupos hidroxilo del inositol y los grupos carboxilo del ácido nicotínico. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar una esterificación completa .

Métodos de producción industrial: La producción industrial de inositol niacinato implica procesos de esterificación a gran escala. La mezcla de reacción se somete a pasos de purificación, incluida la cristalización y la filtración, para obtener inositol niacinato puro. El producto final luego se seca y empaqueta para su uso en suplementos dietéticos y formulaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: El inositol niacinato principalmente experimenta reacciones de hidrólisis. Tras la ingestión, es hidrolizado por las esterasas plasmáticas, liberando ácido nicotínico libre e inositol de manera sostenida . Este proceso de hidrólisis ocurre secuencialmente, donde cada enlace éster se escinde para liberar una molécula de ácido nicotínico y finalmente producir seis moléculas de ácido nicotínico y una molécula de inositol .

Reactivos y condiciones comunes: La hidrólisis del inositol niacinato está facilitada por la actividad enzimática en el torrente sanguíneo. Las condiciones de reacción incluyen el pH y la temperatura fisiológicos, que son óptimos para la actividad de las esterasas plasmáticas .

Principales productos formados: Los principales productos formados por la hidrólisis del inositol niacinato son el ácido nicotínico y el inositol. Estos metabolitos son responsables de los efectos terapéuticos del compuesto .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Inositol nicotinate has been investigated for various medical conditions, particularly those related to circulation and lipid management:

  • Peripheral Vascular Disease : It is used to manage symptoms associated with intermittent claudication and Raynaud's phenomenon. Clinical studies have indicated that it improves walking capacity in patients with these conditions .
  • Hyperlipidemia : The compound has shown potential in lowering cholesterol levels and improving lipid profiles, although results can be variable across different studies .
  • Cerebral Vascular Disease : this compound may enhance blood flow in cerebral vascular conditions, contributing to improved neurological outcomes .
  • Other Conditions : It has also been explored for its effects on skin conditions (e.g., scleroderma, dermatitis), migraines, and even mental health disorders like schizophrenia .

Case Study 1: Raynaud's Phenomenon

A controlled study evaluated the effects of this compound on patients with Raynaud's phenomenon. Results indicated significant improvements in digital blood flow and microcirculation, suggesting that the compound not only acts as a vasodilator but may also enhance fibrinolysis and lower serum lipids. Notably, elderly patients showed measurable improvements despite longstanding vasospastic disease .

Case Study 2: Intermittent Claudication

A systematic review assessed the efficacy of this compound compared to placebo for treating intermittent claudication. While some studies reported improved walking distances and reduced symptoms, others yielded inconclusive results regarding its effectiveness. This variability highlights the need for further research to establish consistent outcomes .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationEvidence LevelKey Findings
Peripheral Vascular DiseaseModerateImproved symptoms in Raynaud's phenomenon; enhanced microcirculation
HyperlipidemiaVariableMixed results on cholesterol-lowering effects; requires further research
Cerebral Vascular DiseasePreliminaryPotential benefits for blood flow; more studies needed
Skin ConditionsInsufficient EvidenceLimited data; requires further investigation

Mecanismo De Acción

El inositol niacinato ejerce sus efectos a través de la liberación sostenida de ácido nicotínico e inositol. El ácido nicotínico actúa como vasodilatador al inhibir directa y no competitivamente la enzima diacilglicerol aciltransferasa 2 (DGAT2), que es responsable de la esterificación de los ácidos grasos para formar triglicéridos . Esta inhibición da como resultado una disminución en la síntesis de triglicéridos y una reducción en la secreción de lipoproteínas aterogénicas hepáticas . Además, el ácido nicotínico juega un papel crucial en varios procesos metabólicos, incluida la síntesis de coenzimas involucradas en reacciones de oxidación-reducción .

Compuestos similares:

  • Ácido nicotínico (Vitamina B3)
  • Nicotinamida (Niacinamida)
  • Inositol

Comparación: El inositol niacinato es único entre los derivados de la niacina debido a su capacidad para proporcionar ácido nicotínico sin causar el efecto de rubor que normalmente se asocia con el ácido nicotínico . A diferencia de la nicotinamida, que no tiene efectos vasodilatadores, el inositol niacinato conserva las propiedades hipolipidémicas y vasodilatadoras del ácido nicotínico . Además, la liberación sostenida de ácido nicotínico del inositol niacinato proporciona un efecto terapéutico más prolongado en comparación con las formulaciones de liberación inmediata .

En conclusión, el inositol niacinato es un compuesto valioso con diversas aplicaciones terapéuticas. Sus propiedades únicas y su mecanismo de liberación sostenida lo convierten en una opción efectiva y bien tolerada para controlar diversas afecciones de salud.

Actividad Biológica

Inositol nicotinate (IN) is a compound formed from inositol and nicotinic acid (niacin), primarily recognized for its potential benefits in cardiovascular health and lipid metabolism. This article delves into the biological activities of this compound, its mechanisms of action, clinical studies, and implications for health.

This compound acts as a ligand for hydroxycarboxylic acid receptors (HCAR2 and HCAR3), which are G-protein coupled receptors involved in lipid metabolism. The activation of these receptors results in:

  • Decreased lipolysis : By reducing the breakdown of fats, IN helps lower circulating free fatty acids.
  • Lipid-lowering effects : IN contributes to the modulation of serum lipid profiles, particularly in reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) levels .

The compound undergoes hydrolysis in the body, releasing free nicotinic acid and inositol over a prolonged period, which minimizes side effects such as flushing commonly associated with standard niacin .

Absorption and Bioavailability

Research indicates that the absorption of this compound varies significantly among individuals. Approximately 70% of an administered dose is absorbed into the bloodstream, but most of it remains intact post-absorption. In contrast, free nicotinic acid achieves much higher plasma concentrations after similar doses .

Table 1: Comparison of Plasma Levels After Administration

CompoundDose (mg)Peak Plasma Level (µg/mL)
Nicotinic Acid100030
This compound10000.2
IHN (Hexanicotinate)24000.1

Clinical Studies

Several studies have evaluated the efficacy of this compound in various conditions:

  • Raynaud's Phenomenon : A study involving patients with primary and secondary Raynaud's phenomenon demonstrated that IN significantly improved digital blood flow and reduced symptoms associated with vascular spasms. Patients experienced measurable improvements without significant side effects .
  • Dyslipidemia : In a controlled trial with dyslipidemic patients, treatment with this compound resulted in significant reductions in triglycerides and LDL cholesterol, alongside increases in HDL cholesterol levels over a 12-week period. Importantly, none of the participants reported flushing, highlighting IN's tolerability compared to traditional niacin .
  • Metabolic Effects : Other research suggests that IN may influence glucose metabolism positively, showing trends towards lower fasting blood sugar levels during treatment .

Safety and Tolerability

This compound is generally well-tolerated, with a favorable safety profile compared to other lipid-modifying agents. Adverse effects are minimal, making it a viable option for long-term management of hyperlipidemia and related cardiovascular risks .

Propiedades

IUPAC Name

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCIDXOLLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023147, DTXSID10859980
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6556-11-2
Record name Inositol niacinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol niacinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSITOL NIACINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inositol nicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Inositol nicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Inositol nicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Inositol nicotinate
Reactant of Route 5
Reactant of Route 5
Inositol nicotinate
Reactant of Route 6
Reactant of Route 6
Inositol nicotinate
Customer
Q & A

ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:

  • Slow release of niacin: this compound gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).
  • Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []

ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:

  • Lipid profile modulation: Treatment with this compound has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]
  • Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following this compound administration. [, , , , , ]

ANone: The molecular formula of this compound is C42H30N6O12. Its molecular weight is 810.7 g/mol.

ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of this compound, such as crystalline form A. []

ANone: The provided research mainly focuses on the therapeutic applications of this compound. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of this compound using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []

  • Dissolution profiles: Studies investigating the dissolution profiles of nonprescription this compound products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of this compound.

ANone: While in vitro data is limited, in vivo studies comparing this compound to both placebo and other active comparators offer some insight:

  • Intermittent claudication: this compound demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]
  • Raynaud's phenomenon: this compound treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]

ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:

  • In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of this compound, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of this compound against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []
  • In vivo studies (clinical trials): Several clinical trials investigated the efficacy of this compound in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]

ANone: Research indicates that the dissolution rate of this compound varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which this compound becomes bioavailable.

ANone: While specific historical milestones are not detailed within the provided research, it's evident that this compound has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.

ANone: The research on this compound showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.